2-(3-Amino-4-methyl-1H-pyrazol-1-YL)-N-benzylacetamide
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Overview
Description
2-(3-Amino-4-methyl-1H-pyrazol-1-YL)-N-benzylacetamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methyl-1H-pyrazol-1-YL)-N-benzylacetamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by the reaction of hydrazine with a β-keto ester or diketone under acidic or basic conditions.
Amination: The next step involves the introduction of the amino group at the 3-position of the pyrazole ring. This can be done using various amination reactions, such as the Buchwald-Hartwig amination.
Acylation: The final step involves the acylation of the amino group with benzylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-methyl-1H-pyrazol-1-YL)-N-benzylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻), and electrophiles (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
2-(3-Amino-4-methyl-1H-pyrazol-1-YL)-N-benzylacetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-methyl-1H-pyrazol-1-YL)-N-benzylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride
- 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylpropanamide
- 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-ethylacetamide
- 2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-methylacetamide
Uniqueness
2-(3-Amino-4-methyl-1H-pyrazol-1-YL)-N-benzylacetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its benzylacetamide moiety may confer enhanced binding affinity and selectivity for certain molecular targets compared to similar compounds.
Properties
Molecular Formula |
C13H16N4O |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-(3-amino-4-methylpyrazol-1-yl)-N-benzylacetamide |
InChI |
InChI=1S/C13H16N4O/c1-10-8-17(16-13(10)14)9-12(18)15-7-11-5-3-2-4-6-11/h2-6,8H,7,9H2,1H3,(H2,14,16)(H,15,18) |
InChI Key |
DIHFDVRVFIYDCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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